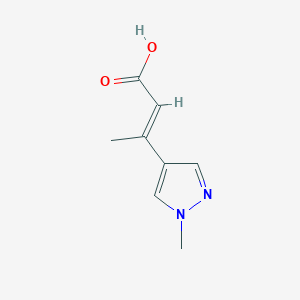

3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+ |

InChI Key |

DUDYFQBZMRLJBH-ZZXKWVIFSA-N |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CN(N=C1)C |

Canonical SMILES |

CC(=CC(=O)O)C1=CN(N=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Structural Profiling and Synthetic Workflows for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of molecular building blocks dictates the downstream success of lead optimization. The compound 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid (CAS: 1251452-23-9) has emerged as a privileged scaffold[1]. By combining a highly polarizable N-methyl pyrazole heterocycle with a rigid

Structural & Physicochemical Profiling

The structural integrity of this compound relies on its stereochemistry. The

To facilitate rational drug design, the quantitative physicochemical parameters of this building block are summarized below:

| Parameter | Value | Implications for Drug Design |

| Molecular Formula | C8H10N2O2 | Highly ligand-efficient (LE) starting material. |

| Molecular Weight | 166.18 g/mol | Leaves ample molecular weight budget for elaboration. |

| TPSA | 55.12 Ų | Excellent membrane permeability; suitable for CNS targets. |

| Hydrogen Bond Donors | 1 | Minimal desolvation penalty during target binding. |

| Hydrogen Bond Acceptors | 4 | Favorable for kinase hinge region interactions. |

| Rotatable Bonds | 2 | High rigidity; reduces entropic loss upon binding. |

| Stereochemistry | Provides a predictable, rigid ~11 Å spatial linker. |

Synthetic Methodologies & Workflows

To ensure high stereochemical purity, the synthesis of this compound is best achieved via a Horner-Wadsworth-Emmons (HWE) olefination starting from 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Self-Validating Experimental Protocol

As a best practice, the following protocol is designed as a self-validating system, ensuring that intermediate integrity is verified before progressing.

Step 1: Phosphonate Carbanion Generation

-

Procedure: Suspend 1.2 eq of Sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add 1.2 eq of triethyl phosphonoacetate dropwise.

-

Causality: We utilize NaH rather than weaker bases to ensure quantitative, irreversible deprotonation of the phosphonate. The 0 °C temperature mitigates the highly exothermic nature of the reaction, preventing the thermal degradation of the phosphonate ester. Argon prevents the quenching of the highly basic carbanion by atmospheric moisture.

Step 2: Carbonyl Olefination

-

Procedure: Dissolve 1.0 eq of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in THF and add it to the ylide solution. Allow the reaction to warm to 25 °C and stir for 4–6 hours.

-

Causality: The reaction proceeds via a cyclic oxaphosphetane intermediate. Allowing the system to reach thermodynamic equilibration at room temperature heavily favors the formation of the

-alkene, driven by the need to minimize steric clash between the bulky pyrazole ring and the ethyl ester moiety.

Step 3: Saponification

-

Procedure: Isolate the intermediate ester via aqueous workup. Dissolve in a 3:1:1 mixture of THF/MeOH/H2O. Add 3.0 eq of LiOH·H2O and stir at ambient temperature.

-

Causality: The mixed solvent system ensures the simultaneous solubility of the lipophilic ester (THF/MeOH) and the inorganic hydroxide salt (H2O). Maintaining ambient temperature prevents base-catalyzed isomerization of the

-unsaturated double bond.

Step 4: Quality Control & Self-Validation

-

Procedure: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the product. Filter and dry. Validate the structure via 1H NMR and NOESY.

-

Causality: The protocol validates itself through NMR. The

-geometry must be confirmed via NOESY NMR: a strong NOE cross-peak between the vinylic proton and the backbone methyl group, coupled with an absence of NOE between the vinylic proton and the pyrazole protons, definitively validates the stereochemical integrity of the batch.

Fig 1. Horner-Wadsworth-Emmons synthesis workflow for this compound.

Mechanistic Insights & Reactivity (E-E-A-T)

From a mechanistic standpoint, this compound offers dual reactivity profiles:

-

Amide Coupling Handle: The terminal carboxylic acid is readily activated using standard coupling reagents (e.g., HATU/DIPEA or EDC/HOBt) to form stable amides. This is the primary route for attaching pharmacophores or warheads.

-

Michael Acceptor Potential: While the methyl substitution on the

-carbon (crotonic acid derivative) sterically hinders the

Fig 2. Pharmacophore and reactivity mapping of the core structural components.

Applications in Medicinal Chemistry

The unique stereoelectronic profile of this molecule makes it a cornerstone in the development of epigenetic modulators and kinase inhibitors.

-

HDAC Inhibitors: In the rational design of Histone Deacetylase inhibitors, the spatial distance between the surface recognition cap and the zinc-binding group (ZBG) is critical. The rigid

-but-2-enoic acid backbone acts as an ideal linker, perfectly spanning the hydrophobic channel of the HDAC active site[2]. The carboxylic acid is typically converted into a hydroxamic acid or an o-aminoanilide to chelate the catalytic zinc ion[2]. -

Chimeric Hybrid Drugs: Recent advancements in oncology have focused on dual-targeting agents. The pyrazole-acrylic acid motif is frequently utilized to construct chimeric hybrids, such as CDK/HDAC dual inhibitors, where the pyrazole ring anchors into the kinase hinge region while the extended backbone reaches into adjacent allosteric pockets[3][4].

References

- Title: ES2712803T3 - Histone deacetylase inhibitors Source: Google Patents URL

-

Title: Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids Source: NIH PubMed Central URL: [Link]

-

Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors Source: ACS Publications URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-pyrazol-4-yl Derivatives

Abstract

The 1-methyl-1H-pyrazol-4-yl scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in the oncology space as kinase inhibitors.[1][2] The physicochemical properties of derivatives containing this moiety are critical determinants of their pharmacokinetic and pharmacodynamic profiles, directly influencing their solubility, permeability, metabolic stability, and ultimately, their therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 1-methyl-1H-pyrazol-4-yl derivatives for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical considerations for the experimental determination of pKa, lipophilicity (logP/D), aqueous solubility, and metabolic stability. This guide emphasizes the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols to ensure technical accuracy and reproducibility.

The Strategic Importance of the 1-methyl-1H-pyrazol-4-yl Moiety in Drug Discovery

The 1-methyl-1H-pyrazol-4-yl group offers a unique combination of features that make it highly attractive for drug design. The pyrazole ring is an aromatic heterocycle that can act as a bioisosteric replacement for a phenyl ring, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[3][4] The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with biological targets, while the methyl group at the N1 position can enhance metabolic stability by blocking a potential site of metabolism.[4] Furthermore, the 4-position of the pyrazole ring provides a convenient point of attachment for various substituents, allowing for the fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.[5]

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The ionization constant, or pKa, is a fundamental physicochemical parameter that describes the strength of an acid or a base.[6] For 1-methyl-1H-pyrazol-4-yl derivatives, the pKa value is crucial for predicting their behavior in different physiological environments, such as the stomach (acidic) and the intestines (neutral to slightly basic). The pyrazole ring itself is weakly basic, with the N2 nitrogen being the primary site of protonation.[3] The exact pKa value of a 1-methyl-1H-pyrazol-4-yl derivative will be influenced by the nature of the substituents on the pyrazole ring and other parts of the molecule.

Causality Behind Experimental Choices for pKa Determination

While computational methods can provide an initial estimate of pKa, experimental determination is essential for accuracy.[7] Potentiometric titration is the gold standard method for pKa determination, but it can be time-consuming and requires a significant amount of pure compound. In a drug discovery setting, where speed and compound availability are often limiting factors, alternative methods are frequently employed. A highly effective and increasingly popular technique is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a pH gradient. This method is advantageous because it requires very small amounts of sample, is less sensitive to impurities, and can be automated for high-throughput screening.[8]

Experimental Protocol: pKa Determination by RP-HPLC

This protocol outlines a general method for determining the pKa of a 1-methyl-1H-pyrazol-4-yl derivative using RP-HPLC.

Diagram of the Experimental Workflow for pKa Determination by RP-HPLC

Caption: Workflow for pKa determination using RP-HPLC.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 mM stock solution of the 1-methyl-1H-pyrazol-4-yl derivative in dimethyl sulfoxide (DMSO).

-

Mobile Phase Preparation: Prepare a series of aqueous mobile phases buffered at different pH values (e.g., from pH 2 to pH 10 in 0.5 pH unit increments). The organic mobile phase is typically acetonitrile or methanol containing the same buffer concentration.

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject a small volume (e.g., 5 µL) of the sample solution.

-

Run a series of isocratic elutions for each pH value, or a pH gradient elution.

-

Monitor the elution of the compound using a UV-Vis detector at a wavelength where the compound has maximum absorbance.

-

Record the retention time (tR) for each pH.

-

-

Data Analysis:

-

Plot the retention time (tR) as a function of the mobile phase pH.

-

The resulting plot should be a sigmoidal curve for an ionizable compound.

-

The pKa is the pH value at the inflection point of this curve.

-

Lipophilicity (logP/D): A Critical Factor for Permeability and Potency

Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. For 1-methyl-1H-pyrazol-4-yl derivatives, which are often basic, logD at physiological pH (7.4) is a more relevant parameter than logP.

Causality Behind Experimental Choices for logP/D Determination

The traditional shake-flask method for logP determination is low-throughput and can be challenging for compounds with poor solubility or those that are not highly pure.[9] In the context of drug discovery, where rapid screening of large numbers of compounds is necessary, RP-HPLC-based methods are highly favored.[9][10] These methods are fast, require minimal sample, are tolerant of impurities, and can be readily automated.[11] The retention time of a compound on a reverse-phase column is correlated with its lipophilicity, allowing for a rapid estimation of logP or logD.

Experimental Protocol: logP Determination by RP-HPLC

This protocol describes a general method for estimating the logP of a 1-methyl-1H-pyrazol-4-yl derivative using RP-HPLC.

Diagram of the Experimental Workflow for logP Determination by RP-HPLC

Caption: Workflow for logP determination using RP-HPLC.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare solutions of a series of well-characterized compounds with known logP values that span a relevant range.

-

Sample Preparation: Prepare a solution of the 1-methyl-1H-pyrazol-4-yl derivative in a suitable solvent.

-

HPLC Analysis:

-

Equilibrate a C18 column with the chosen mobile phase (e.g., a mixture of acetonitrile and water).

-

Inject the standard solutions and the sample solution.

-

Perform an isocratic elution and record the retention time (tR) for each compound. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (tR - t0) / t0.

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log k' values.

-

Determine the logP of the 1-methyl-1H-pyrazol-4-yl derivative by interpolating its log k' value on the calibration curve.

-

Aqueous Solubility: A Gatekeeper for Oral Bioavailability

Aqueous solubility is a critical physicochemical property that significantly impacts the oral bioavailability of a drug candidate.[12] Poorly soluble compounds often exhibit low and variable absorption, which can lead to suboptimal therapeutic efficacy. For 1-methyl-1H-pyrazol-4-yl derivatives, solubility can be influenced by factors such as their crystalline structure, pKa, and lipophilicity.[13]

Causality Behind Experimental Choices for Solubility Determination

In early drug discovery, where compound availability is limited and high throughput is required, kinetic solubility assays are the preferred method.[14][15] These assays measure the concentration of a compound in solution after it has been rapidly precipitated from a DMSO stock solution.[12] While this does not represent true thermodynamic equilibrium, it provides a rapid and cost-effective way to rank-order compounds and identify potential solubility liabilities early in the discovery process.[16]

Experimental Protocol: Kinetic Solubility by Turbidimetry

This protocol outlines a general method for determining the kinetic solubility of a 1-methyl-1H-pyrazol-4-yl derivative using a turbidimetric assay.

Diagram of the Experimental Workflow for Kinetic Solubility by Turbidimetry

Caption: Workflow for kinetic solubility determination by turbidimetry.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the 1-methyl-1H-pyrazol-4-yl derivative in DMSO. Perform serial dilutions of this stock solution in DMSO in a microplate.

-

Assay Procedure:

-

To each well containing the DMSO solution, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The absorbance is due to light scattering by any precipitate that has formed.

-

Plot the absorbance versus the compound concentration.

-

The kinetic solubility is determined as the concentration at which a significant increase in absorbance is observed, indicating the onset of precipitation.

-

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[17] Compounds with low metabolic stability are rapidly cleared from the body, resulting in a short duration of action and poor oral bioavailability.[18] For 1-methyl-1H-pyrazol-4-yl derivatives, understanding their metabolic fate is crucial for designing compounds with an appropriate pharmacokinetic profile.

Causality Behind Experimental Choices for Metabolic Stability Assessment

In vitro assays using liver microsomes are a widely accepted and cost-effective method for assessing the metabolic stability of compounds in early drug discovery.[19][20] Liver microsomes are subcellular fractions that contain a high concentration of the cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[21] These assays provide a good initial indication of a compound's susceptibility to phase I metabolism and can be used to rank-order compounds based on their predicted in vivo clearance.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a 1-methyl-1H-pyrazol-4-yl derivative using liver microsomes.

Diagram of the Experimental Workflow for In Vitro Metabolic Stability

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the 1-methyl-1H-pyrazol-4-yl derivative in a suitable buffer.

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

-

Prepare a solution of the cofactor NADPH.

-

-

Incubation:

-

In a microplate, pre-incubate the test compound and liver microsomes in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

Data Summary and Interpretation

To facilitate the comparison of physicochemical properties across a series of 1-methyl-1H-pyrazol-4-yl derivatives, it is essential to present the data in a clear and structured format.

Table 1: Physicochemical Properties of Exemplary 1-methyl-1H-pyrazol-4-yl Derivatives

| Compound ID | Structure | pKa | logP | Kinetic Solubility (µM) at pH 7.4 | In Vitro t1/2 (min) in HLM |

| Derivative A | [Structure A] | 3.5 | 2.8 | 50 | > 60 |

| Derivative B | [Structure B] | 4.2 | 1.5 | 150 | 45 |

| Derivative C | [Structure C] | 3.8 | 3.5 | 10 | 20 |

| Control | [Known Drug] | X.X | Y.Y | ZZZ | WW |

(Note: The data in this table is hypothetical and for illustrative purposes only. Structures A, B, and C would be the chemical structures of the respective derivatives.)

Interpretation of the Data:

-

Derivative A shows moderate lipophilicity and good metabolic stability, but its solubility might be a concern for high-dose oral administration.

-

Derivative B exhibits lower lipophilicity and higher solubility compared to Derivative A, along with reasonable metabolic stability, making it a potentially more developable candidate.

-

Derivative C has high lipophilicity, which correlates with its poor solubility and rapid metabolism. This compound would likely require significant optimization to improve its drug-like properties.

Conclusion and Future Perspectives

The 1-methyl-1H-pyrazol-4-yl scaffold will undoubtedly continue to be a cornerstone of drug discovery efforts, particularly in the development of targeted therapies. A thorough understanding and early assessment of the physicochemical properties of derivatives containing this moiety are paramount for the successful progression of drug candidates from the laboratory to the clinic. The experimental protocols and strategic insights provided in this guide are intended to equip researchers with the necessary tools to make informed decisions, optimize lead compounds efficiently, and ultimately contribute to the development of novel and effective medicines. The integration of in silico predictive models with robust experimental data will further enhance our ability to design and synthesize 1-methyl-1H-pyrazol-4-yl derivatives with tailored physicochemical and pharmacological profiles.

References

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

-

In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved March 3, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved March 3, 2026, from [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2007, February 28). Chromatography Online. Retrieved March 3, 2026, from [Link]

-

In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved March 3, 2026, from [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC. Retrieved March 3, 2026, from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 3, 2026, from [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved March 3, 2026, from [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). Pharmacological Reports. Retrieved March 3, 2026, from [Link]

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved March 3, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

-

Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025, September 20). ACS Publications. Retrieved March 3, 2026, from [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025, October 16). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011, October 6). ACS Publications. Retrieved March 3, 2026, from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Publishing. Retrieved March 3, 2026, from [Link]

-

Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024, September 12). PubMed. Retrieved March 3, 2026, from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

-

Kinetic solubility: Experimental and machine‐learning modeling perspectives. (2026, January 5). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Chemistry and Therapeutic Review of Pyrazole. (2017, November 1). ResearchGate. Retrieved March 3, 2026, from [Link]

-

Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021, October 10). MDPI. Retrieved March 3, 2026, from [Link]

-

Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024, October 1). Journal of Medicinal and Chemical Sciences. Retrieved March 3, 2026, from [Link]

-

(1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023, April 15). Chemical Methodologies. Retrieved March 3, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2025, August 6). ResearchGate. Retrieved March 3, 2026, from [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. Retrieved March 3, 2026, from [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved March 3, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 3, 2026, from [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved March 3, 2026, from [Link]

-

Predicting the pKa of Small Molecules. (2011, January 29). arXiv.org. Retrieved March 3, 2026, from [Link]

-

LogP and logD calculations. (n.d.). Chemaxon. Retrieved March 3, 2026, from [Link]

-

Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). ProQuest. Retrieved March 3, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epj-conferences.org [epj-conferences.org]

- 7. mrupp.info [mrupp.info]

- 8. researchgate.net [researchgate.net]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. if-pan.krakow.pl [if-pan.krakow.pl]

- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. nuvisan.com [nuvisan.com]

- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Molecular weight and formula of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

An In-depth Technical Guide to 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid: Molecular Characteristics, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal and agrochemical research, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][2][3] The functionalization of the pyrazole ring, as well as the introduction of various side chains, allows for the fine-tuning of their steric, electronic, and pharmacokinetic properties, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive technical overview of a specific pyrazole derivative, this compound, focusing on its molecular characteristics, a proposed synthetic pathway, and its potential applications based on the rich chemistry of related analogues.

Molecular Identity and Physicochemical Properties

Based on its IUPAC name, the chemical structure of this compound can be determined. From this structure, the molecular formula and weight have been calculated.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Canonical SMILES | CN1C=C(C=N1)C(C)=CC(=O)O |

| InChI Key | (Calculated) |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process: first, the synthesis of the key intermediate, 4-acetyl-1-methyl-1H-pyrazole, followed by a Knoevenagel condensation to introduce the but-2-enoic acid moiety.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-acetyl-1-methyl-1H-pyrazole

Rationale: This step utilizes a classical approach to pyrazole synthesis. 1,1,3,3-Tetramethoxypropane serves as a synthetic equivalent of malondialdehyde, which upon acid-catalyzed hydrolysis in situ, reacts with methylhydrazine to form the pyrazole ring. The acetyl group is introduced concurrently.

Procedure:

-

To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Stir the mixture at room temperature for 30 minutes to facilitate the hydrolysis to malondialdehyde bis(dimethyl acetal).

-

Add methylhydrazine (1.1 eq) dropwise to the reaction mixture at 0 °C. The excess is to ensure the complete consumption of the diketone equivalent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-acetyl-1-methyl-1H-pyrazole.

Step 2: Synthesis of this compound

Rationale: The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an active methylene compound (malonic acid) with a ketone (4-acetyl-1-methyl-1H-pyrazole). The use of piperidine and pyridine as catalysts facilitates both the condensation and subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetyl-1-methyl-1H-pyrazole (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Applications and Future Directions

Given the diverse biological activities of pyrazole-containing molecules, this compound represents a promising scaffold for further investigation in several areas:

-

Medicinal Chemistry: The presence of the carboxylic acid moiety provides a handle for the synthesis of a variety of derivatives, such as esters and amides, which could be explored for their potential as anti-inflammatory, analgesic, or anticancer agents.[2] The pyrazole core is a known pharmacophore in numerous approved drugs.

-

Agrochemicals: Many commercial herbicides and fungicides contain a pyrazole ring.[1] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.

-

Materials Science: Pyrazole derivatives have been investigated for their applications in coordination chemistry and as building blocks for functional materials. The carboxylic acid group allows for the formation of metal-organic frameworks (MOFs) or polymers with interesting electronic and photophysical properties.

Further research should focus on the biological evaluation of this compound and its derivatives against a panel of relevant targets. Additionally, optimization of the synthetic route to improve yield and scalability would be crucial for its potential commercial applications.

Conclusion

This compound is a structurally interesting molecule with significant potential for applications in both life sciences and materials science. While its synthesis and properties are not yet extensively documented, this guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this promising compound. The proposed synthetic pathway offers a practical approach to obtaining this molecule, opening the door for future studies into its biological activity and material properties.

References

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

Sources

The Solubility Profile of Pyrazole-Substituted Butenoic Acids: A Physicochemical and Methodological Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter a recurring paradox in early-stage drug discovery: molecules that exhibit sub-nanomolar target affinity but fail in preclinical development due to insurmountable biopharmaceutical limitations. Pyrazole-substituted butenoic acids represent a structurally fascinating, yet physically challenging, class of compounds.

The pyrazole ring is a privileged scaffold in medicinal chemistry, celebrated for its structural versatility and diverse biological activities, including potent antitumor and anti-inflammatory effects 1. Conversely, the butenoic acid moiety (an

Mechanistic Physicochemistry: The Causality of Solubility

Solubility is not merely an empirical number; it is the thermodynamic consequence of disrupting a molecule's crystal lattice and successfully solvating it in an aqueous medium. To understand pyrazole-substituted butenoic acids, we must isolate the contributions of their core components.

The Pyrazole Core: Tautomerism and Lipophilicity

Structurally, pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms. Unsubstituted pyrazoles exhibit rapid annular tautomerism, acting as both hydrogen bond donors (HBD) and acceptors (HBA), which allows them to dynamically adapt to solvent environments and biological binding pockets 2. However, in drug design, the pyrazole nitrogen is frequently substituted (e.g., N-alkylation or arylation) to improve target selectivity. This functionalization eliminates the HBD capacity, drastically increasing the molecule's lipophilicity (LogP) and rendering it highly hydrophobic, which severely compromises aqueous solubility 3.

The Butenoic Acid Backbone: Conjugation and Rigidity

The transition from a saturated aliphatic chain (e.g., butanoic acid) to an unsaturated backbone (butenoic acid) fundamentally alters the molecule. The unsaturated double bond increases molecular planarity and conjugation. This electron-withdrawing effect enhances the acidity of the carboxylic acid group, lowering the pKa to approximately 3.5–4.0 compared to saturated analogs 4.

While a lower pKa ensures the molecule is highly ionized at physiological pH (7.4)—which theoretically aids solubility—the increased planarity and rigidity lead to tighter crystal packing. The thermodynamic penalty required to break this rigid crystal lattice often overrides the solvation benefits of ionization, resulting in a paradoxical decrease in overall aqueous solubility 4.

Logical relationship of physicochemical properties dictating solubility.

Quantitative Data Summary

The interplay between the pyrazole substitution pattern and the butenoic acid backbone dictates the final solubility profile. Table 1 summarizes the physicochemical shifts observed when modifying these structural vectors.

Table 1: Comparative Physicochemical Profiling of Pyrazole-Acid Derivatives

| Compound Class | Backbone | Acidity (pKa) | Lipophilicity (LogP) | Aq. Solubility (pH 7.4) |

| Pyrazole-butanoic acid | Saturated | ~4.5 - 4.8 | 1.2 - 1.8 | High (>100 µg/mL) |

| Pyrazole-butenoic acid | Unsaturated (Trans) | ~3.5 - 4.0 | 1.5 - 2.2 | Moderate (10-50 µg/mL) |

| N-Methylpyrazole-butenoic acid | Unsaturated (Trans) | ~3.6 - 4.1 | 2.0 - 2.8 | Low (<10 µg/mL) |

| Pyrazole-butenoic acid (Na+ salt) | Unsaturated (Trans) | N/A (Ionized) | < 0.5 | Very High (>1000 µg/mL) |

Note: Data represents aggregated trends derived from structural analogs and biopharmaceutical profiling of pyrazole derivatives 3.

Self-Validating Experimental Protocol for Solubility Profiling

A common pitfall in early-stage drug development is relying solely on kinetic solubility (e.g., DMSO stock dilution into buffer). This method often overestimates solubility due to prolonged supersaturation states. To accurately profile pyrazole-substituted butenoic acids, we must employ a rigorous thermodynamic (equilibrium) solubility protocol in biorelevant media, backed by a self-validating solid-state check.

Step-by-step self-validating workflow for equilibrium solubility profiling.

Step-by-Step Methodology

1. Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Causality Insight: The presence of bile salts and lecithin in FaSSIF is critical. Highly lipophilic N-substituted pyrazoles will partition into these micellar structures, providing a realistic estimate of in vivo intestinal solubilization 3.

2. Solid Addition (The "Shake-Flask" Method): Weigh an excess amount of the pyrazole-substituted butenoic acid solid (e.g., 5-10 mg) into a glass vial. Add 1 mL of the respective medium. The visible presence of excess solid ensures the system can reach true thermodynamic equilibrium.

3. Incubation and Equilibration: Seal the vials and incubate in a thermoshaker at 37°C ± 0.5°C at 200 rpm for 24 to 48 hours. Causality Insight: While 24 hours is standard for many drugs, the high planarity and rigid crystal lattice of butenoic acid derivatives often result in slow dissolution kinetics. A 48-hour incubation prevents false-low readings caused by incomplete equilibration.

4. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 37°C. Causality Insight: Do not use syringe filters. Lipophilic pyrazole derivatives exhibit high non-specific binding to standard PTFE or nylon filter membranes, which artificially lowers the quantified solubility. Ultracentrifugation completely avoids this artifact.

5. Quantification (HPLC-UV/Vis): Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and inject into a validated HPLC system. Quantify against a pre-established calibration curve (linear range typically 0.1–10 µg/mL).

6. Solid-State Validation (The Self-Validating Step): Recover the remaining solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze via Powder X-ray Diffraction (pXRD) or Differential Scanning Calorimetry (DSC). Causality Insight: This is the most critical step for trustworthiness. If the acidic butenoic acid moiety reacted with buffer salts to form an insoluble complex, or if the molecule underwent a polymorphic transition during the 48-hour incubation, the HPLC quantification reflects the solubility of the new species, not your original API. Validating the pellet ensures the integrity of the data.

Conclusion

Understanding the solubility profile of pyrazole-substituted butenoic acids requires a deep appreciation of molecular causality. The pyrazole ring dictates the hydrogen-bonding network and lipophilicity, while the butenoic acid backbone governs the pKa and crystal lattice energy. By moving away from rudimentary kinetic screens and employing rigorous, self-validating thermodynamic protocols, development scientists can accurately profile these promising compounds and rationally design formulation strategies (such as salt screening or lipid-based drug delivery systems) to overcome their biopharmaceutical limitations.

References

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews: Journal of Medicinal and Organic Chemistry.

- Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - International Journal of Novel Research and Development (IJNRD).

- Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - National Center for Biotechnology Information (PMC).

- 2-Butenoic acid, 4-oxo-4-(2-thienyl)- | 37992-45-3 - Benchchem.

Sources

Technical Guide: pKa Determination and Speciation of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Molecular Architecture and Ionization Causality

For drug development professionals and analytical chemists, understanding the precise ionization behavior of active pharmaceutical ingredients (APIs) and their intermediates is critical for predicting pharmacokinetics, solubility, and membrane permeability. 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a complex, amphoteric molecule characterized by two distinct ionizable centers separated by a conjugated

To accurately predict and measure its macroscopic acid dissociation constants (

-

The Basic Center (1-methyl-1H-pyrazol-4-yl moiety): Pyrazole contains two nitrogen atoms. N1 is pyrrole-like (its lone pair participates in the aromatic

-system), while N2 is pyridine-like (its -

The Acidic Center (but-2-enoic acid moiety): Also known as a crotonic acid derivative, this carboxylic acid is conjugated with the alkene. The electron-rich pyrazole ring at the

-position (C3) exerts a mesomeric electron-donating effect (

Table 1: Predicted Constituent pKa Values and Thermodynamic Parameters

To establish a baseline for our experimental protocols, we synthesize the predicted macroscopic

| Functional Group / Moiety | Analogous Substructure | Experimental | Predicted Contribution to Target | Ionization Type |

| Carboxylic Acid | Crotonic Acid | 4.69 – 4.81 | ~ 4.60 – 4.80 ( | Acidic (Neutral |

| Basic Nitrogen (N2) | 1-Methylpyrazole | 2.25 ± 0.10 | ~ 2.10 – 2.40 ( | Basic (Cation |

Self-Validating Experimental Methodologies

Because this compound possesses a

Protocol A: Cosolvent Potentiometric Titration

This protocol leverages the Yasuda-Shedlovsky extrapolation to determine the aqueous

-

System Calibration & Validation:

-

Action: Perform a blank titration of 0.15 M KCl from pH 1.8 to 12.2 at 25.0 ± 0.5 °C.

-

Causality: Establishes the standard electrode potential and corrects for liquid junction potentials.

-

Validation Checkpoint: The system applies the Four-Plus parameter technique. The protocol automatically halts if the Nernstian slope falls below 58 mV/pH unit, preventing the acquisition of skewed data.

-

-

Sample Preparation:

-

Action: Dissolve the analyte in mixtures of methanol/water (e.g., 30%, 40%, and 50% MeOH) containing 0.15 M KCl.

-

Causality: The cosolvent prevents precipitation of the neutral microstate. The 0.15 M KCl maintains a constant ionic background, ensuring that activity coefficients remain stable, yielding thermodynamic rather than concentration-dependent

values.

-

-

Titration Execution:

-

Action: Titrate with 0.5 M KOH under a continuous Argon blanket.

-

Causality: Argon displaces atmospheric

, preventing the formation of carbonic acid which would artificially depress the pH during the alkaline phase of the titration.

-

-

Data Refinement:

-

Action: Apply Yasuda-Shedlovsky extrapolation using RefinementPro software.

-

Validation Checkpoint: The linearity of the apparent

(

-

Protocol B: UV-Metric Spectrophotometric Titration

Because the pyrazole-conjugated butenoic acid system acts as a strong UV chromophore, protonation states alter the electronic transitions (

-

Spectral Acquisition:

-

Action: Measure multi-wavelength absorbance (250–450 nm) across 0.2 pH step increments from pH 1.8 to 12.2.

-

Causality: Captures the isosbestic points and spectral shifts corresponding to the protonation of the pyrazole nitrogen and deprotonation of the carboxylic acid.

-

-

Target Factor Analysis (TFA):

-

Action: Deconvolute the overlapping spectra into distinct molar absorptivity curves for each ionization state.

-

Validation Checkpoint: TFA inherently validates the data by determining the number of independent absorbing species. If the calculated number of species does not equal 3 (Cationic, Neutral, Anionic), the system flags the presence of UV-active impurities or precipitation events.

-

Visualizations

Fig 1. Self-validating workflow for automated pKa determination.

Fig 2. pH-dependent speciation and ionization states of the target molecule.

References

- CAS 107-93-7 Crotonic acid - Alfa Chemistry. Alfa Chemistry.

- 1-methyl pyrazole - Physico-chemical Properties. ChemBK.

- pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PMC / NIH.

- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.

- Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry.

Sources

Technical Guide: Safety, Handling, and Reactivity Profile for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

[1]

Document Control:

-

Type: Technical Safety Monograph & Handling Guide

-

Subject: 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

-

Applicability: Drug Discovery, Medicinal Chemistry, Process Development

Executive Summary & Compound Identity

This guide serves as an advanced technical resource for researchers handling This compound . Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data for research chemicals, this document integrates structure-activity relationship (SAR) analysis and predictive toxicology to establish a robust safety protocol.

The compound is an

Chemical Identification

| Parameter | Detail |

| Chemical Name | This compound |

| Common Role | Intermediate; Michael Acceptor Precursor |

| Molecular Formula | |

| Molecular Weight | ~166.18 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

Hazard Identification & Toxicology (E-E-A-T Analysis)

Senior Scientist Note: Specific toxicological data for this exact isomer is often sparse in public registries. The following hazard profile is derived using "Read-Across" methodology from structurally validated analogs (e.g., (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid).

GHS Classification (Predicted)

Based on the carboxylic acid functionality and the electrophilic alkene:

Mechanism of Toxicity

To understand why we handle this with care, we must look at the molecular mechanism:

-

Acidity (pKa ~4.5): The carboxylic acid group acts as a proton donor, causing direct irritation to mucous membranes upon contact.

-

Electrophilicity (Michael Acceptor): The

-unsaturated ketone/acid motif is a "soft" electrophile. It can potentially form covalent bonds with nucleophilic residues (like Glutathione or Cysteine ) in biological systems.-

Risk:[4] While less reactive than acrylamides, this potential suggests a risk of sensitization upon repeated exposure.

-

Handling, Storage, and Exposure Control[1][3][6][7][8][9]

The Self-Validating Safety Protocol: This workflow ensures that containment failure is detected before exposure occurs.

Engineering Controls & PPE[1][3][10]

-

Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).

-

Respiratory: If handling >500mg outside a hood, use a NIOSH N95 or P100 respirator.

-

Dermal: Nitrile gloves (min thickness 0.11 mm). Validation: Check for punctures by inflating the glove with air before use.

-

Ocular: Chemical splash goggles.

Storage Strategy

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Hygroscopicity: Store in a desiccator.

-

Reasoning: Carboxylic acids can absorb moisture, leading to "clumping" and hydrolysis risks if activated esters are formed later.

-

Visual Workflow: Exposure Prevention

The following diagram outlines the decision logic for handling this compound safely.

Figure 1: Decision tree for safe handling and exposure prevention.

Emergency Response Protocols

| Incident Type | Immediate Action | Scientific Rationale |

| Ocular Exposure | Rinse with water for 15 mins.[2] Lift eyelids. | Dilution of the acid is critical to prevent corneal opacity. |

| Skin Contact | Wash with soap and water.[1][2][3][5][6][7] Do NOT use ethanol. | Ethanol acts as a permeation enhancer, potentially driving the compound deeper into the dermis. |

| Inhalation | Move to fresh air.[4][1][2][3][5][6][8][9][7] Support respiration.[1][2][3][6][8][9][7] | The compound is a respiratory irritant (STOT SE 3); removal from the source stops the inflammatory cascade. |

| Spill (Solid) | Wet wipe or cover with damp sand, then sweep. | Prevents dust aerosolization (inhalation risk).[2][3][8][7] |

Reactivity & Synthesis Context

For the drug development professional, safety is intertwined with chemical reactivity.

Key Reactivity Profile[1]

-

Amide Coupling: The carboxylic acid is typically activated (using HATU/EDC) to form amides.

-

Safety Note: Activated esters (OBt/OSu) are potent sensitizers. Handle reaction mixtures with higher precaution than the starting material.

-

-

Michael Addition: The alkene is electron-deficient.

-

Incompatibility: Avoid uncontrolled mixing with strong thiols or amines without solvent, as exotherms may occur.

-

-

Decarboxylation: At very high temperatures (>150°C), pyrazole-alkenoic acids may decarboxylate.

Reactivity Pathway Diagram

This diagram illustrates the chemical fate of the molecule and associated risks.

Figure 2: Chemical reactivity pathways and transformation logic.

Ecological & Disposal Considerations

-

Ecotoxicity: No specific data available.[3][7] However, pyrazoles can be persistent in aqueous environments.

-

Disposal Protocol:

-

Dissolve solid waste in a combustible solvent (Acetone/Ethanol).

-

Classify as "Organic Acid Waste" .

-

Self-Validation: Check pH of the waste stream. If < 2, ensure the waste container is rated for corrosives (HDPE, not metal).

-

Incineration is the preferred method of destruction to break down the nitrogen heterocycle.

-

References

-

PubChem. Compound Summary: 3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid (Analog). National Library of Medicine. Accessed October 2025.[4][7] Link

-

Sigma-Aldrich. Safety Data Sheet: (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid. (Used for Read-Across/Analog analysis). Link

-

ECHA (European Chemicals Agency). C&L Inventory: Pyrazole derivatives hazard classification.Link

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Link

-

BLD Pharm. Product Catalog: this compound.[10] (Source for physical state verification). Link

Sources

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. aaronchem.com [aaronchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemscene.com [chemscene.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. rndmate.com [rndmate.com]

Methodological & Application

Synthesis protocols for 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Application Note: High-Purity Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Executive Summary & Strategic Rationale

This protocol details the synthesis of This compound , a critical pharmacophore often embedded in kinase inhibitors (e.g., JAK, Aurora kinase) and anti-inflammatory agents. The presence of the 1-methylpyrazole moiety confers favorable lipophilicity and hydrogen-bonding potential within active sites, while the

Synthetic Strategy: Unlike simple aldehydes, the starting material here is a methyl ketone (1-(1-methyl-1H-pyrazol-4-yl)ethanone). Consequently, standard Knoevenagel conditions often suffer from low conversion due to steric hindrance and electronic deactivation by the electron-rich pyrazole ring. Therefore, this guide prioritizes a Horner-Wadsworth-Emmons (HWE) Olefination strategy, which offers superior reactivity and reproducibility compared to Wittig reagents for ketone substrates, followed by a controlled ester hydrolysis.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-C3 double bond. The logical precursors are the commercially available acetyl pyrazole and a phosphonoacetate ester.

Figure 1: Retrosynthetic disconnection showing the HWE olefination as the key bond-forming step.

Detailed Experimental Protocols

Phase 1: Horner-Wadsworth-Emmons Olefination

Objective: Conversion of the acetyl pyrazole to the

Mechanism: The base deprotonates the phosphonate to form a carbanion, which attacks the ketone.[1] A four-membered oxaphosphetane intermediate forms and collapses to yield the alkene and a water-soluble phosphate byproduct.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| 1-(1-methyl-1H-pyrazol-4-yl)ethanone | 124.14 | 1.0 | 5.0 g | Substrate |

| Triethyl phosphonoacetate | 224.19 | 1.5 | 13.5 g | HWE Reagent |

| Sodium Hydride (60% in oil) | 24.00 | 1.8 | 2.9 g | Base |

| Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Solvent (Anhydrous) |

Step-by-Step Protocol:

-

Preparation of Base Suspension:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Charge Sodium Hydride (2.9 g, 60% dispersion) into the flask.

-

Optional: Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is critical, though usually unnecessary for this scale.

-

Add anhydrous THF (50 mL) and cool the suspension to 0°C in an ice bath.

-

-

Phosphonate Activation:

-

Dilute Triethyl phosphonoacetate (13.5 g) in THF (20 mL).

-

Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution will occur.

-

Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.

-

-

Ketone Addition:

-

Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (5.0 g) in THF (30 mL).

-

Add the ketone solution dropwise to the phosphonate anion mixture at 0°C.

-

-

Reaction & Heating:

-

Allow the mixture to warm to room temperature.

-

Critical Step: Ketones are less reactive than aldehydes. Heat the reaction to Reflux (66°C) for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Checkpoint: Look for the disappearance of the ketone peak (m/z 125) and appearance of the ester (m/z ~195).

-

-

Workup:

-

Purification:

-

The crude residue is typically a mixture of E and Z isomers.

-

Purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).

-

Yield Expectation: 70–85% (Pale yellow oil or low-melting solid).

-

Phase 2: Ester Hydrolysis

Objective: Saponification of the ethyl ester to the free carboxylic acid.

Reagents & Materials:

| Reagent | Equiv. | Conditions |

|---|---|---|

| Ethyl ester intermediate | 1.0 | Dissolved in THF/MeOH (1:1) |

| Lithium Hydroxide (LiOH·H2O) | 3.0 | Dissolved in Water |

Step-by-Step Protocol:

-

Dissolve the purified ester (from Phase 1) in a 1:1 mixture of THF and Methanol (10 mL per gram of substrate).

-

Add a solution of LiOH·H2O (3.0 equiv) in Water (5 mL per gram).

-

Stir at Room Temperature for 4–6 hours. (Heating to 50°C accelerates the reaction if sluggish).

-

Workup:

-

Concentrate the reaction mixture to remove THF/MeOH.

-

Dilute the remaining aqueous layer with water.

-

Wash with Diethyl Ether (1 x) to remove any unreacted neutral impurities.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH ~3 using 1M HCl. The product should precipitate as a white/off-white solid.

-

-

Isolation:

-

Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.

-

Yield Expectation: >90%.

-

Workflow Visualization

The following diagram illustrates the reaction logic and critical decision points.

Figure 2: Operational workflow for the synthesis, including quality control checkpoints.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Phase 1) | Ketone steric hindrance or wet solvent. | Ensure THF is anhydrous. Increase temperature to reflux. Switch base to t-BuOK (stronger, more soluble) if NaH fails. |

| E/Z Isomer Mixture | Thermodynamic nature of HWE with ketones. | The E-isomer is generally thermodynamically favored. If a pure isomer is required, separate esters via silica chromatography before hydrolysis. |

| No Precipitation (Phase 2) | Product is too polar/water-soluble. | If the acid does not precipitate upon acidification, extract the acidic aqueous phase with EtOAc/i-PrOH (3:1) or n-Butanol. |

| Byproduct Formation | Aldol condensation of the ketone. | Add the ketone slowly to the phosphonate anion. Ensure the phosphonate is in excess (1.5 equiv). |

Safety & Handling

-

Sodium Hydride: Reacts violently with water/moisture. Handle under inert atmosphere (Nitrogen/Argon).

-

Acrylates/Enoates: Potential sensitizers. Use gloves and work in a fume hood.

-

Waste Disposal: Phosphonate byproducts should be treated as phosphate waste.

References

-

Horner-Wadsworth-Emmons Reaction Review : Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 1989 , 89(4), 863–927. Link

- HWE with Ketones: Olah, G. A., et al. "Synthetic Methods and Reactions." Journal of Organic Chemistry, 1980, 45, 1166. (General conditions for sterically hindered ketones).

-

Pyrazole Building Blocks : "1-(1-Methyl-1H-pyrazol-4-yl)ethanone." PubChem Compound Summary, National Center for Biotechnology Information. Link

- General Hydrolysis Protocol: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed., John Wiley & Sons, 1999.

Sources

Application Note: A Guide to Reagents in the Synthesis of Pyrazole Butenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their significance is highlighted in agents like the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant[1]. The fusion of a pyrazole nucleus with a butenoic acid side chain creates a class of compounds with significant potential for biological activity. This application note provides an in-depth guide to the key reagents and methodologies employed in the synthesis of pyrazole butenoic acid derivatives, with a primary focus on the robust and widely used Knoevenagel condensation.

Core Synthetic Strategy: The Knoevenagel Condensation

The most prevalent and efficient method for synthesizing pyrazole butenoic acid derivatives is the Knoevenagel condensation[2]. This reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group of a pyrazole aldehyde, followed by a dehydration step to yield the α,β-unsaturated butenoic acid derivative[2]. The choice of reagents is critical for ensuring high yields and purity.

Key Reagents & Their Roles

a) Pyrazole-4-carbaldehydes: These are the foundational electrophilic starting materials. The substituents on the pyrazole ring (e.g., at the N1 and C3 positions) are crucial as they define the final structure of the derivative. These aldehydes are often synthesized via the Vilsmeier-Haack reaction from the corresponding phenyl hydrazones[3][4].

b) Active Methylene Compounds: These compounds provide the butenoic acid backbone. For the synthesis of pyrazole butenoic acids, the reagent of choice is typically malonic acid [2][3]. Other active methylene compounds like ethyl acetoacetate or malononitrile can be used to generate different derivatives (e.g., esters or nitriles)[2][5][6]. The defining feature of these reagents is a methylene group (CH₂) flanked by two electron-withdrawing groups (Z), which increases the acidity of the methylene protons[2].

c) Catalysts: The reaction is typically catalyzed by a weak base. The catalyst's primary role is to deprotonate the active methylene compound, generating a highly nucleophilic enolate ion[7][8].

-

Piperidine: This is the most commonly cited catalyst for this reaction[3][7]. It is highly effective in promoting the condensation. Theoretical studies suggest that piperidine not only facilitates the initial deprotonation but also plays a crucial role in the final elimination step by forming an intermediate iminium ion with the aldehyde, which is a better electrophile, and by being a good leaving group itself[8][9][10][11].

-

Pyridine: Often used as both a catalyst and a solvent, particularly in the Doebner modification of the Knoevenagel condensation where malonic acid is used. In this variant, the reaction is often accompanied by decarboxylation[2][3].

-

Ammonium Carbonate: A mild, inexpensive, and efficient catalyst, particularly effective in aqueous media, aligning with green chemistry principles[6].

d) Solvents: The choice of solvent can influence reaction time and yield.

-

Pyridine: As mentioned, it often serves as the solvent when it is also the catalyst[3].

-

Ethanol/Water Mixtures: These solvent systems are used to promote greener reaction conditions[6].

-

Glacial Acetic Acid: Can be used as a solvent, particularly in condensations involving pyrazolone derivatives, providing an acidic medium for the reaction[12].

Reaction Mechanism: The Role of Piperidine

The piperidine-catalyzed Knoevenagel condensation is a well-studied mechanism that proceeds through several key intermediates. While traditionally believed to simply activate the methylene compound, recent studies show its role is more complex[11].

-

Iminium Ion Formation: Piperidine first reacts with the pyrazole aldehyde to form a carbinolamine intermediate, which then eliminates water to form a reactive iminium ion. This step has been identified as a potential rate-determining step[9][11].

-

Enolate Formation: Concurrently, a base (which can be piperidine or a hydroxide ion generated in situ) deprotonates the malonic acid to form a nucleophilic enolate ion[8][9].

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion[9].

-

Elimination: The resulting intermediate eliminates the piperidine catalyst, regenerating it for the next cycle and forming the C=C double bond of the final product[8][10]. A final decarboxylation step occurs when using malonic acid to yield the butenoic (or more accurately, propenoic/acrylic) acid derivative.

The key insight is that piperidine facilitates the final elimination step more effectively than a hydroxide ion would, lowering the overall energy barrier of the reaction[11].

Caption: Fig. 1: Simplified Knoevenagel Condensation Mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical synthesis.

Protocol 1: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid

This protocol is adapted from a procedure described for the synthesis of acrylic acid derivatives from pyrazole-4-carbaldehydes[3].

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Role | Example Quantity (0.01 mol scale) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 248.28 | Starting Material (Electrophile) | 2.48 g (0.01 mol) |

| Malonic Acid | 104.06 | Starting Material (Nucleophile) | 5.20 g (0.05 mol) |

| Pyridine | 79.10 | Solvent & Catalyst | 10 mL |

| Piperidine | 85.15 | Catalyst | 0.5 mL (catalytic amount) |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mole) in pyridine (10 mL).

-

Reagent Addition: To this solution, add malonic acid (0.05 mole) and a catalytic amount of piperidine (0.5 mL)[3].

-

Heating: Heat the reaction mixture on a water bath at 95-100°C. The reaction should be refluxed for 4-5 hours[3].

-

Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up: After completion, pour the hot reaction mixture into crushed ice with stirring.

-

Acidification: Acidify the mixture with concentrated HCl to neutralize the pyridine. This will cause the product to precipitate and remove residual pyridine[3].

-

Isolation: Filter the resulting solid precipitate under suction.

-

Washing: Wash the filtered solid with cold water and then a small amount of dilute HCl to remove any remaining impurities[3].

-

Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as glacial acetic acid or ethanol, to obtain the pure 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid[3].

General Experimental Workflow & Purification

The overall process from starting materials to the final purified product follows a standard synthetic chemistry workflow.

Caption: Fig. 2: General Experimental Workflow.

Purification and Characterization:

-

Recrystallization: This is the most common method for purifying the final solid product. The choice of solvent is critical and must be determined empirically, with ethanol and acetic acid being common choices[3].

-

Characterization: The structure and purity of the synthesized pyrazole butenoic acid derivatives are confirmed using standard analytical techniques, including ¹H NMR, IR, and mass spectrometry[3].

Conclusion

The synthesis of pyrazole butenoic acid derivatives is reliably achieved through the Knoevenagel condensation. The careful selection of reagents—specifically a pyrazole-4-carbaldehyde, an active methylene compound like malonic acid, and a basic catalyst such as piperidine or pyridine—is paramount for the success of the reaction. Understanding the mechanistic role of each reagent allows researchers to optimize reaction conditions, leading to high yields of these medicinally important compounds. The protocols and workflows detailed in this note serve as a robust starting point for scientists engaged in heterocyclic chemistry and drug discovery.

References

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available from: [Link]

-

Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Available from: [Link]

-

PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]

-

ResearchGate. (2017, May). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]

-

ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from: [Link]

-

Nayak, K. H., Jijin, R. K., & Babu, B. P. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Publishing. Available from: [Link]

-

Comptes Rendus de l'Académie des Sciences. (2013, April 16). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. Available from: [Link]

-

Chem Info. Knorr Pyrazole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available from: [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

-

ResearchGate. (2026, February 9). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

-

Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

-

Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Available from: [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

-

ResearchGate. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available from: [Link]

-

PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Available from: [Link]

-

J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Available from: [Link]

-

Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 5. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Using 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid as a building block

This guide details the technical application of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid , a specialized building block for medicinal chemistry.

Advanced Building Block for Kinase Inhibitor & Fragment-Based Design[1]

Introduction: The "Rigid Linker" Strategy

In modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, Aurora, CDK), the pyrazole-vinyl-acid motif serves a dual purpose: it acts as a rigid, conjugated spacer that orients pharmacophores into specific protein sub-pockets, and it functions as a precursor to transition-state mimetics.

This compound is distinct from simple acrylic acids due to the

-

Metabolic Stability: The steric bulk at the